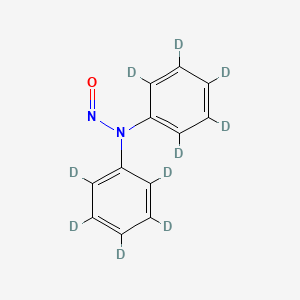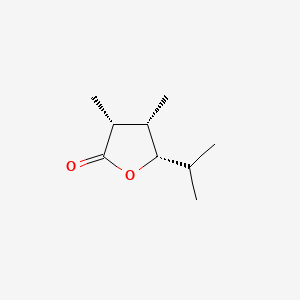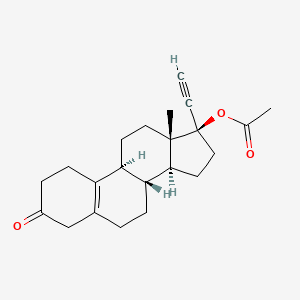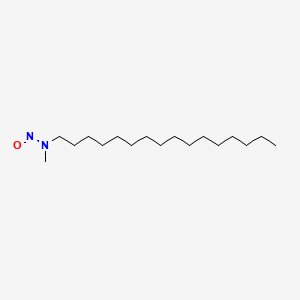
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid (3-TFB-AINA), also known as 3-TFB-AINA, is a synthetic compound of isonicotinic acid (INA) and 2-trifluoromethylbenzyl (TFB) amine. It is a member of the family of isonicotinic acid derivatives, which are commonly used in scientific research to study the effects of INA on various biochemical and physiological processes. 3-TFB-AINA is a highly selective and potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a vital role in the transmission of nerve impulses in the nervous system. In addition, 3-TFB-AINA has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and antifungal properties.
Wirkmechanismus
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has been found to be a highly selective and potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for the transmission of nerve impulses in the nervous system. 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid binds to the active site of AChE, blocking its activity and preventing the breakdown of acetylcholine. In addition, 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has been found to have a variety of other biological activities, including anti-inflammatory, antioxidant, antiviral, and antifungal properties.
Biochemical and Physiological Effects
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE can lead to an increase in the levels of acetylcholine in the nervous system, which can result in increased alertness and improved cognitive performance. In addition, 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has been found to have anti-inflammatory, antioxidant, antiviral, and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid in laboratory experiments has several advantages. It is a highly selective and potent inhibitor of the enzyme acetylcholinesterase (AChE), which makes it an ideal tool for studying the effects of INA on various biochemical and physiological processes. In addition, 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is relatively easy to synthesize and is readily available from chemical suppliers. However, there are some limitations to the use of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid in laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is a synthetic compound and its long-term safety has not been established.
Zukünftige Richtungen
The future of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid research is promising. Further research is needed to better understand the biochemical and physiological effects of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid and its potential therapeutic applications. In addition, further research is needed to evaluate the long-term safety of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid and to develop more cost-effective methods
Synthesemethoden
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is synthesized by the reaction of 2-trifluoromethylbenzyl amine with isonicotinic acid. The reaction takes place in aqueous solution at room temperature, and yields a white crystalline solid. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is typically carried out in the presence of an organic solvent, such as ethanol, methanol, or acetone. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is a widely used research tool for studying the effects of INA on various biochemical and physiological processes. It has been used in studies of the effects of INA on the nervous system, including its effects on acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has also been used to study the effects of INA on other enzymes, such as cyclooxygenase, monoamine oxidase, and tyrosine hydroxylase. In addition, 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has been used to study the effects of INA on the immune system, including its effects on cytokine production and the expression of various pro-inflammatory mediators.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid can be achieved by using a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": ["2-trifluoromethylbenzylamine", "isonicotinic acid", "ethyl chloroformate", "triethylamine", "sodium hydroxide", "sodium hydride", "acetic anhydride", "acetic acid", "methanol", "water"], "Reaction": ["Step 1: Protection of isonicotinic acid by reacting with ethyl chloroformate in the presence of triethylamine to form ethyl isonicotinate", "Step 2: Alkylation of ethyl isonicotinate with 2-trifluoromethylbenzylamine using sodium hydride as a base to form N-(2-Trifluoromethylbenzyl)isonicotinamide", "Step 3: Hydrolysis of N-(2-Trifluoromethylbenzyl)isonicotinamide with sodium hydroxide to form 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid", "Step 4: Purification of the final product by recrystallization from methanol and water."] } | |
CAS-Nummer |
1522626-06-7 |
Produktname |
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid |
Molekularformel |
C14H11F3N2O2 |
Molekulargewicht |
296.249 |
IUPAC-Name |
3-[[2-(trifluoromethyl)phenyl]methylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-2-1-3-9(11)7-19-12-8-18-6-5-10(12)13(20)21/h1-6,8,19H,7H2,(H,20,21) |
InChI-Schlüssel |
MYVXEQOCNSZSIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CN=C2)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











